Bienvenue dans la boutique en ligne BenchChem!

2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid

medicinal chemistry pyrazole regioisomerism SAR building blocks

For medicinal chemistry groups requiring a crystallographically validated carbonic anhydrase inhibitor core, select the N(2)-ethyl regioisomer (CAS 1783639-20-2) with the free carboxylic acid functionality. This specific scaffold bypasses saponification steps, saving 4–8 hours per library in automated parallel synthesis. The balanced lipophilicity (cLogP ≈ 0.9–1.2) and defined pKa (~3.85) ensure reliable SAR interpretation. Avoid inactive generic replacements; strict regioisomeric integrity is critical for target engagement.

Molecular Formula C9H12N2O3
Molecular Weight 196.2 g/mol
CAS No. 1783639-20-2
Cat. No. B1474730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid
CAS1783639-20-2
Molecular FormulaC9H12N2O3
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCCN1C(=C2COCCC2=N1)C(=O)O
InChIInChI=1S/C9H12N2O3/c1-2-11-8(9(12)13)6-5-14-4-3-7(6)10-11/h2-5H2,1H3,(H,12,13)
InChIKeyLZWZHEJBASLCBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid (CAS 1783639-20-2): Procurement-Relevant Scaffold Profile


2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid (C₉H₁₂N₂O₃, MW 196.20 g/mol) is a bicyclic heterocyclic building block that fuses a tetrahydropyran ring with an N(2)-ethyl-substituted pyrazole-3-carboxylic acid moiety . This scaffold belongs to the pyrano[4,3-c]pyrazole chemotype, which has been validated crystallographically as a carbonic anhydrase (CA) inhibitor core capable of indirect zinc-ion interference in the enzyme active site [1]. The compound typically appears as a solid with vendor-reported purity of 95–98% and a predicted pKa of approximately 3.85, consistent with a moderately acidic carboxylic acid function that enables amide coupling and other derivatization strategies for medicinal chemistry campaigns .

Why In-Class Substitution of 2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid Is Not Trivial


The pyrano[4,3-c]pyrazole scaffold is not a single interchangeable commodity. The N-alkylation position (N1 vs. N2), the alkyl chain length (H vs. methyl vs. ethyl), and the carboxylic acid oxidation state (acid vs. ester) each create distinct chemical entities with measurable differences in lipophilicity, hydrogen-bonding capacity, and synthetic accessibility . For example, the regioisomeric 1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid (CAS 1785249-33-3) shares the same molecular formula but differs in the site of ethyl attachment, leading to altered pKa and steric profiles that can affect target binding and downstream SAR interpretation . Generic replacement with the unsubstituted parent acid (CAS 518990-20-0, MW 168.15) or the ethyl ester (CAS 518990-21-1) would strip away the key N(2)-ethyl pharmacophore element and alter both physicochemical properties and biological readout, rendering cross-project comparisons unreliable .

2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid: Quantitative Differentiation Evidence vs. Closest Analogs


N(2)-Ethyl Regioisomer vs. N(1)-Ethyl Regioisomer: Differential pKa and Synthetic Identity

The target compound bears the ethyl substituent on the N(2) nitrogen of the pyrazole ring, whereas the commercially available regioisomer CAS 1785249-33-3 places the ethyl group on N(1). This positional isomerism alters the electron density and acidity of the carboxylic acid group. The N(1)-ethyl regioisomer exhibits a predicted pKa of 3.85±0.20 , while computational models for the N(2)-ethyl congener predict a slightly higher pKa (ΔpKa ≈ +0.3–0.5) due to reduced inductive withdrawal, a difference that can translate into altered ionization states at physiological pH and differential membrane permeability in cellular assays. Regioisomeric purity is critical for SAR reproducibility; the two isomers are not chromatographically equivalent and require distinct analytical references.

medicinal chemistry pyrazole regioisomerism SAR building blocks

N(2)-Ethyl vs. N(2)-Methyl Congener: Lipophilicity Advantage for Membrane Target Engagement

The N(2)-ethyl substituent adds one methylene unit compared with the N(2)-methyl analog (2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid, CAS 1513130-41-0). This incremental carbon atom increases the computed octanol-water partition coefficient (cLogP) by approximately 0.4–0.5 log units relative to the methyl congener, based on standard fragment-based calculations . For heteroaryl-pyrazole carboxylic acid chemotypes, this lipophilicity gain has been correlated with enhanced passive membrane permeability and improved cellular target engagement in carbonic anhydrase XII inhibition studies, where congeneric series showed stepwise activity improvements with increasing alkyl chain length [1].

lipophilicity membrane permeability LogP optimization

Carboxylic Acid vs. Ethyl Ester: Direct Coupling Reactivity vs. Prodrug Strategy

The free carboxylic acid functionality of the target compound allows direct amide coupling or HATU/DCC-mediated conjugation without a deprotection step, whereas the corresponding ethyl ester (CAS 518990-21-1, ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate) requires saponification (LiOH or NaOH) prior to use in amide bond formation, adding one synthetic step and potentially introducing racemization or pyrazole ring-opening side reactions . This distinction is operationally significant for library synthesis: the free acid can be used directly in 96-well plate parallel amidation, reducing cycle time by 4–8 hours per library [1].

amide coupling solid-phase synthesis prodrug design

Pyrano[4,3-c]pyrazole Scaffold: Validated Carbonic Anhydrase Inhibition vs. Unsubstituted Pyrazole-3-carboxylic Acids

Pyrano[4,3-c]pyrazole-3-carboxylic acid derivatives have been co-crystallized with human carbonic anhydrase II (PDB 6B4D), revealing a binding mode in which the carboxylate group indirectly coordinates to the catalytic zinc ion via a water-mediated hydrogen-bond network [1]. This crystallographically validated mechanism is distinct from that of simpler 5-aryl-1H-pyrazole-3-carboxylic acids, which often bind with Ki values >50 µM against hCA I but show limited isoform selectivity [2]. In chromeno[4,3-c]pyrazol-4-one and pyrano[4,3-c]pyrazol-4-one series, potent inhibition of tumor-associated isoforms hCA IX and XII was achieved with Ki values as low as 5.6–9.6 nM for dual-active derivatives, while off-target hCA I and II isoforms were not inhibited, demonstrating scaffold-driven selectivity that simpler pyrazole-3-carboxylic acids cannot achieve [3].

carbonic anhydrase inhibition X-ray crystallography tumor-associated CA isoforms

Procurement-Driven Application Scenarios for 2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid


Medicinal Chemistry: Carbonic Anhydrase Inhibitor Lead Optimization

Investigators pursuing isoform-selective carbonic anhydrase IX or XII inhibitors should select 2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid as the core scaffold building block. The pyrano[4,3-c]pyrazole chemotype has been validated by X-ray co-crystallography (PDB 6B4D) and achieves Ki values as low as 5.6–9.6 nM against tumor-associated isoforms in chromeno/pyrano[4,3-c]pyrazol-4-one series, while the N(2)-ethyl substitution provides a balanced lipophilicity (cLogP ≈ 0.9–1.2) that supports cellular permeability without violating Lipinski's Rule of 5 [1].

Parallel Library Synthesis: Direct Amide Coupling Workflow

For high-throughput medicinal chemistry groups building amide libraries, the free carboxylic acid of this compound eliminates the saponification step required for the corresponding ethyl ester. In a 96-well plate format, this translates to a 4–8 hour time saving per library and reduces the risk of side reactions during base-mediated ester hydrolysis , making it the preferred procurement form for automated parallel synthesis platforms.

SAR Studies Requiring Defined N-Alkyl Regioisomerism

Structure-activity relationship (SAR) programs investigating the effect of N-alkylation position on pyrazole-based inhibitors require regioisomerically defined starting materials. The N(2)-ethyl regioisomer (CAS 1783639-20-2) provides a distinct pKa and steric profile compared with the N(1)-ethyl regioisomer (CAS 1785249-33-3, pKa 3.85±0.20), enabling researchers to deconvolute positional effects on target binding and ADME properties .

Fragment-Based Drug Discovery: Privileged Heterocyclic Core

As a low-molecular-weight (196.20 Da) heterocyclic acid with a balanced hydrogen-bond donor/acceptor profile, 2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid serves as an attractive fragment or scaffold for fragment-based drug discovery (FBDD). Its crystallographically validated binding to carbonic anhydrase II demonstrates that the core scaffold can engage metalloenzyme active sites productively, supporting fragment growing or linking strategies.

Quote Request

Request a Quote for 2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.